Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl-
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Overview
Description
Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is a complex organic compound with a molecular structure that includes diazene and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- typically involves the reaction of appropriate substituted aniline derivatives with nitrosating agents under controlled conditions. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar in structure but with different substituents.
Dimethyldiazene: A simpler diazene compound with different chemical properties.
Azobenzene: Another diazene derivative with distinct applications and reactivity.
Uniqueness
Diazene, [2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in simpler or differently substituted diazene compounds.
Properties
CAS No. |
61706-22-7 |
---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2,6-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C22H22N2O/c1-16-9-11-19(12-10-16)15-25-21-13-17(2)22(18(3)14-21)24-23-20-7-5-4-6-8-20/h4-14H,15H2,1-3H3 |
InChI Key |
BCAQQUKGSSWZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)N=NC3=CC=CC=C3)C |
Origin of Product |
United States |
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